Cas no 6937-04-8 (methyl 2-chloro-6-hydroxypyridine-4-carboxylate)
methyl 2-chloro-6-hydroxypyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate
- methyl 2-chloro-6-oxopyridine-4-carboxylate;4-pyridinecarboxylic acid,2-chloro-6-hydroxy-,methyl ester;
- methyl 2-chloro-6-hydroxypyridine-4-carboxylate
- methyl 2-chloro-6-oxo-1H-pyridine-4-carboxylate
- NSC40142
- NSC-40142
- 6937-04-8
- 4-pyridinecarboxylic acid, 2-chloro-6-hydroxy-, methyl ester
- SCHEMBL17112576
- DTXSID40284988
- EN300-252918
- METHYL2-CHLORO-6-HYDROXYPYRIDINE-4-CARBOXYLATE
- 4-Pyridinecarboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, methyl ester
-
- MDL: MFCD14698005
- Inchi: 1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)9-6(10)3-4/h2-3H,1H3,(H,9,10)
- InChI Key: PCBFRIARRJKZPM-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)OC)=CC(N1)=O
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.41
- Boiling Point: 339.7°C at 760 mmHg
- Flash Point: 159.3°C
- Refractive Index: 1.551
- PSA: 59.16000
- LogP: 0.81490
methyl 2-chloro-6-hydroxypyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-252918-1g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 1g |
$914.0 | 2023-09-14 | |
| Enamine | EN300-252918-5g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 5g |
$2650.0 | 2023-09-14 | |
| Enamine | EN300-252918-10g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 10g |
$3929.0 | 2023-09-14 | |
| Ambeed | A857964-1g |
Methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 1g |
$884.0 | 2025-04-17 | |
| Enamine | EN300-252918-0.05g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
| Enamine | EN300-252918-0.1g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 0.1g |
$317.0 | 2024-06-19 | |
| Enamine | EN300-252918-0.25g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
| Enamine | EN300-252918-0.5g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
| Enamine | EN300-252918-1.0g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
| Enamine | EN300-252918-2.5g |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate |
6937-04-8 | 95% | 2.5g |
$1791.0 | 2024-06-19 |
methyl 2-chloro-6-hydroxypyridine-4-carboxylate Suppliers
methyl 2-chloro-6-hydroxypyridine-4-carboxylate Related Literature
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on methyl 2-chloro-6-hydroxypyridine-4-carboxylate
Recent Advances in the Application of Methyl 2-Chloro-6-hydroxypyridine-4-carboxylate (CAS: 6937-04-8) in Chemical Biology and Pharmaceutical Research
Methyl 2-chloro-6-hydroxypyridine-4-carboxylate (CAS: 6937-04-8) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique pyridine scaffold with chloro and hydroxyl substituents, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the design of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of methyl 2-chloro-6-hydroxypyridine-4-carboxylate as a precursor in the synthesis of potent kinase inhibitors. The researchers utilized this compound to develop a series of pyridine-based derivatives that showed remarkable selectivity against specific cancer-related kinases. Molecular docking studies revealed that the chloro and hydroxyl groups play crucial roles in the binding affinity and specificity of these inhibitors, highlighting the importance of this chemical scaffold in rational drug design.
In the field of antimicrobial research, a team from the University of Cambridge reported in 2024 on the use of 6937-04-8 as a starting material for developing novel antibacterial agents. Their work focused on modifying the pyridine core to create compounds active against multidrug-resistant bacterial strains. The resulting derivatives exhibited improved pharmacokinetic properties compared to existing antibiotics, with the methyl ester group proving particularly valuable for enhancing cellular permeability while maintaining target specificity.
The compound's potential in neurological disorders has also been investigated. A recent Nature Chemical Biology publication (2024) described how methyl 2-chloro-6-hydroxypyridine-4-carboxylate derivatives can modulate neurotransmitter receptors. Through systematic structure-activity relationship studies, researchers identified specific modifications that enhance blood-brain barrier penetration while maintaining receptor binding affinity, opening new avenues for treating neurodegenerative diseases.
From a synthetic chemistry perspective, advances in catalytic methods have improved the production and derivatization of 6937-04-8. A 2023 ACS Catalysis paper presented a novel palladium-catalyzed cross-coupling approach that enables efficient functionalization of the pyridine ring at various positions. This methodological breakthrough has significantly expanded the chemical space accessible from this important building block, facilitating the discovery of new bioactive compounds.
Looking forward, the unique structural features of methyl 2-chloro-6-hydroxypyridine-4-carboxylate continue to inspire innovative research across multiple therapeutic areas. Its balanced properties of synthetic accessibility, structural diversity, and biological relevance make it an increasingly valuable tool in modern drug discovery programs. Future research directions may focus on exploring its applications in targeted protein degradation, covalent inhibitor design, and as a component of PROTAC molecules.
6937-04-8 (methyl 2-chloro-6-hydroxypyridine-4-carboxylate) Related Products
- 182276-20-6(4-Pyridineacetic acid,6-chloro-1,2-dihydro-2-oxo-, methyl ester)
- 1807213-43-9(Ethyl 2-chloro-6-hydroxynicotinate)
- 6313-51-5(6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid)
- 38025-90-0(2-chloro-6-hydroxypyridine-3-carboxylic acid)
- 1228898-60-9(2-Chloro-6-hydroxypyridine-4-methanol)
- 1807187-37-6(Ethyl 2-chloro-6-hydroxypyridine-3-acetate)
- 853109-24-7(methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate)
- 1227592-92-8(2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetic acid)
- 1805670-73-8(Methyl 2-chloro-6-hydroxynicotinate)
- 89937-77-9(methyl 2-oxo-1H-pyridine-4-carboxylate)